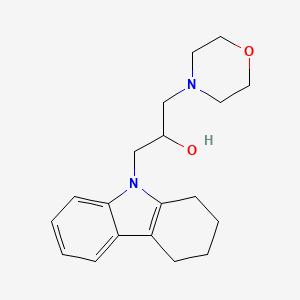

1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol

Description

Properties

IUPAC Name |

1-morpholin-4-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1,3,5,7,15,22H,2,4,6,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJMXDASXZVLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C18H24N2O2

- Molecular Weight : 300.4 g/mol

Structural Features

The compound consists of a morpholine ring and a tetrahydrocarbazole moiety, which are known to contribute to various biological activities.

1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol exhibits several mechanisms of action:

- CRTH2 Receptor Antagonism : This compound has been identified as an antagonist of the CRTH2 receptor, which plays a crucial role in mediating allergic responses and inflammation. By inhibiting this receptor, the compound may reduce symptoms associated with allergic conditions such as asthma and rhinitis .

- Analgesic and Psychotropic Effects : Similar compounds have shown analgesic properties in animal models. For instance, derivatives of tetrahydrocarbazoles have been reported to exhibit pain-relieving effects when administered at specific dosages .

Therapeutic Applications

The potential therapeutic applications of 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol include:

- Allergic Disorders : Due to its action on the CRTH2 receptor, this compound may be beneficial in treating various allergic disorders including allergic asthma and chronic obstructive pulmonary disease (COPD) .

- Pain Management : The analgesic properties observed in related compounds suggest that this compound could also be explored for pain management therapies .

Preclinical Studies

Several preclinical studies have evaluated the biological activity of similar compounds. For example:

- Study on CRTH2 Antagonists : A study demonstrated that tetrahydrocarbazole derivatives significantly reduced eosinophil infiltration in lung tissues in a mouse model of asthma. The administration of these compounds led to decreased levels of inflammatory cytokines .

- Analgesic Activity Assessment : In another study involving various tetrahydrocarbazole derivatives, compounds were tested for their analgesic effects using the hot plate test in mice. Results indicated that certain derivatives exhibited significant pain relief at doses ranging from 10 mg/kg to 50 mg/kg .

Comparative Biological Activity Table

Comparison with Similar Compounds

Key Observations:

- Benzylpiperazinyl : Introduces a bulky, aromatic substituent that may enhance blood-brain barrier penetration but reduce metabolic stability.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol?

- Methodology : The compound can be synthesized via a multi-step process:

Esterification : React 3-(9H-carbazol-9-yl)propanoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form ethyl 3-(9H-carbazol-9-yl)propanoate.

Grignard Addition : Treat the ester with methylmagnesium iodide (2 equivalents) in anhydrous ether. After quenching with NH₄Cl, isolate the tertiary alcohol product via crystallization (e.g., methanol).

- Key Data : Yields range from 79% (esterification) to 87% (Grignard step). Structural confirmation via IR (C-O stretch at 1730 cm⁻¹) and ¹H NMR (δ 1.2 ppm for CH₃ groups) .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodology : Use a combination of:

- IR Spectroscopy : Identify hydroxyl (3350–3250 cm⁻¹) and morpholine-related C-N stretches (1320–1180 cm⁻¹).

- ¹H/¹³C NMR : Key signals include δ 4.3 ppm (CH₂ adjacent to morpholine) and δ 7.1–8.2 ppm (aromatic carbazole protons).

- Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 267 [M⁺] for intermediates) .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Methodology :

- Solubility : The compound is polar due to the morpholine and hydroxyl groups; use methanol or ethanol for recrystallization.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

- Validation : Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodology :

Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) on the carbazole ring (see for chloro/fluoro analogs).

Biological Assays : Test analogs for receptor binding (e.g., serotonin receptors) or enzyme inhibition using in vitro models.

- Case Study : Derivatives with 6-chloro substitution () showed enhanced bioactivity, suggesting steric/electronic effects at this position .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- 2D NMR (e.g., HMBC, COSY) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., assign morpholine-CH₂ linkages).

- X-ray Crystallography : Use SHELXL ( ) for absolute configuration determination. Example: A related carbazole derivative was resolved with R-factor < 0.05 .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates under varying pH/temperature.

- Isotopic Labeling : Use D₂O to track proton exchange in the hydroxyl group.

- DFT Calculations : Model transition states for morpholine ring opening or carbazole electrophilic substitution .

Critical Analysis of Evidence

- Synthesis : provides a validated pathway, while highlights halogenated analogs.

- Characterization : Reliance on IR/NMR () is standard, but advanced methods (X-ray, 2D NMR) in and address ambiguities.

- Biological Relevance : and suggest therapeutic potential, but pharmacological mechanisms require further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.